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Compound of Interest

2-Amino-5-chloro-3-methylpyridine
Compound Name:

hemihydrate
CAS No.: 1173019-45-8
Cat. No.: B1602394

Get Quote

Executive Summary & Chemical Context

2-Amino-5-chloro-3-methylpyridine is a critical heterocyclic building block used frequently in the
synthesis of tyrosine kinase inhibitors and agrochemical actives.[1] Its structural integrity is
defined by the specific arrangement of the amino, methyl, and chloro substituents on the
pyridine ring.[1]

The primary analytical challenge lies in distinguishing this specific isomer from its regioisomers
(e.g., 2-amino-3-chloro-5-methylpyridine) and quantifying potential synthetic by-products such
as di-chlorinated species.[1] This guide provides a validated workflow for Identity (NMR, MS),
Purity (HPLC-UV), and Physical Characterization.[1]

Physicochemical Profile
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Property Value | Description Source/Notes
CAS Number 20712-16-7 Verified
Formula MW: 142.59 g/mol
White to light yellow crystalline  Oxidizes slightly upon air
Appearance
powder exposure
] ] Distinct from isomer (58-62°C)
Melting Point 68.0 —72.0 °C
[1,2]
- Soluble in MeOH, DMSO, Protonation increases aqueous
Solubility ) N
EtOAc; Low in Water solubility
Lower than 2-aminopyridine (6.
pKa (Calc.) ~3.8-4.2 [1][2][3][4][5]86) due to CI-

electron withdrawal

Structural Identification Protocols

Objective: To unequivocally confirm the chemical structure and rule out regioisomerism.

Nuclear Magnetic Resonance ( H-NMR)

Solvent;: DMSO-

or CDCI

Logic: The substitution pattern leaves two aromatic protons (H4 and H6) in a meta relationship.

[1]

o HG6 (Position 6): Deshielded by the adjacent ring nitrogen and the inductive effect of the ClI

group at position 5.[1]

e H4 (Position 4): Located between the methyl (pos 3) and chloro (pos 5) groups.[1] It appears

upfield relative to H6.[1]
Expected Shifts (DMSO-

, 400 MHz):
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e 7.85-7.95ppm (d, 1H,
Hz):H6 (Doublet due to meta-coupling).
e 7.35-7.45 ppm (d, 1H,
Hz):H4 (Doublet due to meta-coupling).
e 5.80 -6.20 ppm (bs, 2H):-NH
(Exchangeable, broad).[1]
e 2.05-2.15 ppm (s, 3H):-CH

(Position 3).[1]

Mass Spectrometry (LC-MS)

lonization: Electrospray lonization (ESI), Positive Mode (

)-[1]
o Base Peak:
m/z.[1]

 |sotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio
between the

(143.[1]0) and
(145.[1][6]0) peaks.[1][2][3]

o Validation Check: If the ratio is not ~3:1, suspect interference or co-eluting impurities.[1]

Purity Analysis: HPLC Protocol

Objective: Quantify assay purity (>98.0%) and detect process impurities.

Method Design Rationale: The amino group renders the molecule basic. A low pH mobile
phase is selected to:
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o Fully protonate the pyridine nitrogen, ensuring a single ionic species and sharp peak shape.

[1]

o Provide compatibility with Mass Spectrometry (volatile buffer).[1]

| hi litions ( lard )

Parameter

Setting

Column

C18 End-capped (e.g., Agilent Zorbax Eclipse
Plus), 4.6 x 150 mm, 3.5 pm

Mobile Phase A

0.1% Formic Acid in Water (pH ~2.[1]7)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate

1.0 mL/min

Column Temp

30°C

UV at 240 nm (primary) and 210 nm (impurity

Detection
check)
Injection Vol 5.0 uL
Diluent 50:50 Water:Acetonitrile

Gradient Program

Time (min) % Mobile Phase B Event

0.0 Initial equilibration

10.0 Linear gradient elution

12.0 YVash.s.troneg retained
impurities

15.0 Hold

15.1 Re-equilibration

20.0 End of Run

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.chemicalbook.com/SpectrumEN_18368-64-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_18368-64-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_18368-64-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

System Suitability Requirements

e Tailing Factor (
): NMT 1.5 (Critical for basic pyridines).[1]
e Resolution (

): > 2.0 between Main Peak and nearest impurity.

e Precision (RSD): < 1.0% for 5 replicate injections of standard.

Impurity Profiling & Troubleshooting

Common synthesis routes (e.g., chlorination of 2-amino-3-picoline) can yield specific by-
products.[1][6]

e Regioisomer (2-Amino-3-chloro-5-methylpyridine):

o Differentiation: This isomer is more lipophilic or has different pKa.[1] It typically elutes
close to the main peak.[1]

o Check: If a shoulder appears on the main peak, switch to a Phenyl-Hexyl column for better
selectivity based on

interactions.[1]
e Over-chlorination (Dichloro species):
o Detection: Look for
(Cl
pattern 9:6:1) in MS.[1]

o Elution: These will be significantly more hydrophobic and elute later (during the 95% B
wash).[1]
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Visualizations
Analytical Workflow Diagram

This diagram illustrates the decision logic for characterizing a new batch of material.

Raw Sample Received

(CAS 20712-16-7)

Visual Inspection
(White/Yellow Crystal)

l

Melting Point Check
(Target: 68-72°C)

MP within range?

Identity Confirmation

(NMR & MS)
o (Likely Isomer)
» 4
Purity Assay NMR: 2 Arom. Protons MS: m/z 143
(HPLC-UV) (Meta coupling) (Cl Pattern 3:1)

RELEASE BATCH QUARANTINE / REJECT
(>98% Purity) (Isomer/Impurity)

Click to download full resolution via product page
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Caption: Step-by-step Quality Control workflow for 2-Amino-5-chloro-3-methylpyridine.

HPLC Method Development Decision Tree

Logic for optimizing the separation if the standard protocol fails.

Issue: Tailing > 1.5

Action: Increase Buffer Conc.
or Add TEA modifier

Action: Change Selectivity
(Phenyl-Hexyl Column)

Bad Shape

Overlapping Peaks

Standard Protocol
(C18, 0.1% FA, pH 2.7)

Lgg !ssue: Co-elution

Final Validated Method

Pass SST

Click to download full resolution via product page

Caption: Troubleshooting logic for HPLC method optimization.
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Disclaimer: This protocol is intended for research and development purposes. Users must

validate methods according to their specific equipment and regulatory requirements (e.g., ICH

Q2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

¢ 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
e 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
¢ 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

e 4. 2-Amino-5-chloropyridine | C5SH5CIN2 | CID 66174 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents
[patents.google.com]

e 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-
Amino-5-chloro-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602394/docs#application-note-analytical-
characterization-of-2-amino-5-chloro-3-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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